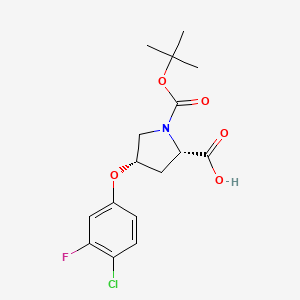

![molecular formula C13H21NO2 B3161388 (Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine CAS No. 869946-42-9](/img/structure/B3161388.png)

(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine

説明

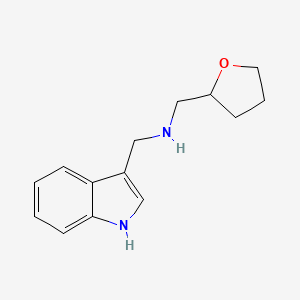

“(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine” is a chemical compound with the molecular formula C13H21NO2 . It is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-2-yl group, a dimethoxyphenyl group, and a methylamine group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 223.31 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Branched Chain Aldehydes in Foods

This compound is part of a class of branched aldehydes, which are crucial for the flavor of many food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids are vital for controlling the formation of desired flavor levels in foods (Smit, Engels, & Smit, 2009).

Lignin Model Compounds

It was found that the mechanism of bond cleavage during the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds is significantly influenced by the presence of the γ-hydroxymethyl group. This has implications for understanding the chemical breakdown of lignin and its potential applications in biofuels and materials science (Yokoyama, 2015).

Soybean Oil for Nitrogen-Containing Derivatives

Soybean oil, as a renewable feedstock, has been utilized to produce a range of materials that contain nitrogen. This includes the development of novel compounds, surfactants, and polymers, demonstrating the versatility of nitrogen-containing compounds derived from natural sources for industrial applications (Biswas et al., 2008).

Biomedical Applications of Adhesive Materials

Inspired by mussel adhesive proteins, researchers have developed chitosan-catechol, a promising adhesive polymer for biomedical applications. This material demonstrates excellent hemostatic ability and tissue adhesion, showing potential for wide use in medical settings, such as wound healing patches and tissue sealants (Ryu, Hong, & Lee, 2015).

Chitosan for Contaminant Removal

Chitosan has been identified for its unique properties in chelating metal ions and coagulating negatively charged contaminants. Its application potential spans from water treatment to the removal of dissolved organic materials, indicating its importance in environmental remediation technologies (Guibal et al., 2006).

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for recalcitrant compounds in water. This highlights the importance of developing technologies focusing on the degradation of amine- and azo-based compounds for environmental protection (Bhat & Gogate, 2021).

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-6-7-12(15-3)13(8-11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJMAQUUOZIZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B3161311.png)

![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B3161347.png)

![3-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B3161350.png)

![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine](/img/structure/B3161354.png)

amine](/img/structure/B3161355.png)

![3-[(4-Ethoxyphenyl)methylamino]propan-1-ol](/img/structure/B3161366.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3161383.png)

amine](/img/structure/B3161398.png)

![(Butan-2-yl)[(2,6-dichlorophenyl)methyl]amine](/img/structure/B3161406.png)